
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N8OS and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.
Antimicrobial Activity
Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties against various pathogens. The compound has been tested against the ESKAPE pathogens, a group known for their antibiotic resistance:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 2 µg/mL | |
Klebsiella pneumoniae | 1 µg/mL | |
Acinetobacter baumannii | 0.5 µg/mL | |
Enterococcus faecium | 2 µg/mL |
These results suggest that the compound demonstrates potent antibacterial activity comparable to established antibiotics like ciprofloxacin.
Antiviral Activity
The compound has also shown promise in antiviral applications. A study focusing on triazole derivatives indicated that certain modifications could enhance activity against viral targets:
Virus Type | EC50 (nM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
HIV-1 | 0.24 | 4.8 | >20 |
Influenza A | Not specified | Not specified | Not specified |
While specific data for the compound's antiviral efficacy is limited, the structural similarities with known active compounds suggest potential effectiveness against viral infections .
Anticancer Activity
Preliminary studies on related compounds have indicated potential anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds containing triazole rings have been shown to interact with key cellular pathways involved in tumor growth.
Case Studies
- Study on ESKAPE Pathogens : A comprehensive screening of various derivatives against the ESKAPE panel revealed that modifications to the triazole and pyrimidine moieties significantly impacted antibacterial potency. The study concluded that specific structural features are crucial for enhancing activity against resistant strains .
- Antiviral Screening : In a focused antiviral study, a series of triazole derivatives were synthesized and evaluated against HIV strains. The most promising analogs exhibited low cytotoxicity alongside potent antiviral effects, indicating a favorable therapeutic window .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The thiazole moiety contributes to its antimicrobial properties, making it a candidate for developing new antibacterial agents.
Case Study: Antibacterial Efficacy
A study evaluated a series of thiazole derivatives for their antibacterial activity. The results indicated that compounds with similar structures to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating moderate to high efficacy .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
A | E. coli | 64 |
B | S. aureus | 32 |
C | P. aeruginosa | 128 |
Anticancer Activity
The compound has shown promising results in anticancer applications, particularly against various cancer cell lines.
Case Study: Antitumor Screening
In a screening of thiazole-pyridine hybrids, one derivative demonstrated significant anti-breast cancer efficacy with an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil . The structure-function relationship analysis indicated that modifications in the thiazole ring could enhance cytotoxicity against cancer cells.
Cell Line | IC50 (µM) | Comparison Drug |
---|---|---|
MCF-7 | 5.71 | 5-Fluorouracil |
HepG2 | 10.25 | Doxorubicin |
PC3 | 8.90 | Cisplatin |
Anticonvulsant Activity
The anticonvulsant potential of the compound has been investigated through various preclinical models.
Case Study: Electroshock Seizure Test
A recent study assessed the anticonvulsant activity of several derivatives similar to the target compound in electroshock seizure tests. The most potent analog exhibited a median effective dose (ED50) of 24.38 mg/kg, indicating significant anticonvulsant properties .
Compound | ED50 (mg/kg) | Test Type |
---|---|---|
D | 24.38 | Electroshock |
E | 88.23 | Chemically Induced |
Propiedades
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8OS/c1-13-25-17(9-30-13)15-4-2-3-5-16(15)26-20(29)14-7-27(8-14)18-6-19(23-11-22-18)28-12-21-10-24-28/h2-6,9-12,14H,7-8H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCUYPAWGFPFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.